Product packaging for 2-(Chloromethyl)benzonitrile(Cat. No.:CAS No. 612-13-5)

2-(Chloromethyl)benzonitrile

Cat. No.: B189560
CAS No.: 612-13-5
M. Wt: 151.59 g/mol
InChI Key: ZSHNOXOGXHXLAV-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Chemical Research

The importance of 2-(chloromethyl)benzonitrile in organic synthesis stems from its dual reactivity. The chloromethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of the 2-cyanobenzyl moiety into various molecular scaffolds. The nitrile group, on the other hand, is a versatile functional group that can be transformed into a range of other functionalities, including amines, amides, and carboxylic acids, or can participate in cycloaddition reactions.

This dual functionality makes this compound a key starting material for the synthesis of diverse heterocyclic compounds, pharmaceuticals, and fine chemicals. chemimpex.comchemimpex.com For instance, it is employed in the creation of isoindolin-1-ones, a core motif found in many bioactive compounds. acs.org Researchers have utilized this compound to synthesize novel antifungal agents and potential anticancer therapeutics. Its ability to facilitate the construction of complex molecular architectures with desirable properties underscores its value in both academic and industrial research settings. chemimpex.comchemimpex.com

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 612-13-5
Molecular Formula C₈H₆ClN
Molecular Weight 151.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 54-63 °C
Boiling Point 252 °C at 760 mmHg
Solubility Soluble in organic solvents like dichloromethane (B109758) and ethanol; insoluble in water.

This data is compiled from multiple sources. chemimpex.comsmolecule.comdongaochem-metal.comchemicalbook.com

The reactivity of this compound is centered around its two primary functional groups. The chloromethyl group's electrophilic nature allows it to react readily with a variety of nucleophiles, such as amines, thiols, and alkoxides, through substitution reactions. The nitrile group can undergo reduction to form primary amines or be oxidized to produce benzoic acid derivatives. This versatile reactivity profile allows for the strategic and controlled construction of complex molecules.

Historical Context of Related Benzonitrile (B105546) Derivatives in Synthetic Chemistry

The story of this compound is part of the larger narrative of benzonitrile and its derivatives in synthetic chemistry. Benzonitrile itself was first reported by Hermann Fehling in 1844, who synthesized it through the thermal dehydration of ammonium (B1175870) benzoate. atamankimya.comwikipedia.org This discovery laid the groundwork for the entire class of nitrile compounds and opened up new avenues in organic synthesis. wikipedia.org

Throughout the 20th century, the versatility of the benzonitrile scaffold became increasingly apparent. Benzonitriles are recognized as important precursors for a wide range of chemical transformations. They can be hydrogenated to form benzylamines, undergo nucleophilic addition, and serve as starting materials for various nitrogen-containing heterocyclic compounds. wikipedia.org Furthermore, benzonitriles can form coordination complexes with transition metals, making them useful as labile ligands in organometallic chemistry and catalysis. atamankimya.comwikipedia.orgatamanchemicals.com

The development of substituted benzonitriles, such as this compound, represents a logical progression in the field, driven by the desire to create more complex and functionally diverse molecules. The introduction of the reactive chloromethyl group onto the benzonitrile ring significantly expanded the synthetic utility of the parent molecule, allowing for its incorporation into a broader range of chemical structures and applications, from pharmaceuticals to materials science. chemimpex.comsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN B189560 2-(Chloromethyl)benzonitrile CAS No. 612-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)benzonitrile
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InChI

InChI=1S/C8H6ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZSHNOXOGXHXLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70210098
Record name Benzonitrile, 2-(chloromethyl)- (9CI)
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Molecular Weight

151.59 g/mol
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CAS No.

612-13-5
Record name 2-Cyanobenzyl chloride
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Record name 2-(Chloromethyl)benzonitrile
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Record name Benzonitrile, 2-(chloromethyl)- (9CI)
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Synthetic Methodologies for 2 Chloromethyl Benzonitrile

Established Synthetic Pathways for 2-(Chloromethyl)benzonitrile

The synthesis of this compound can be achieved through several established methods. The most common of these involves the direct halogenation of 2-methylbenzonitrile.

Halogenation of 2-Methylbenzonitrile

The direct chlorination of the methyl group of 2-methylbenzonitrile (also known as o-tolunitrile) is a primary route for the synthesis of this compound. This reaction typically involves the use of a chlorinating agent to substitute a hydrogen atom on the methyl group with a chlorine atom.

Common chlorinating agents for this transformation include:

N-Chlorosuccinimide (NCS): This reagent is often used for benzylic halogenations. The reaction can be initiated by radical initiators or light.

Sulfuryl chloride (SO₂Cl₂): This can be used for the chlorination of benzylic positions, often in the presence of a radical initiator like benzoyl peroxide.

Thionyl chloride (SOCl₂): In some procedures, thionyl chloride is employed to chlorinate the methyl group of 2-cyanotoluene to produce 2-cyanobenzyl chloride.

The reaction conditions, such as solvent, temperature, and reaction time, are critical for optimizing the yield and minimizing the formation of byproducts, such as dichlorinated and trichlorinated species.

Alternative Preparative Routes

Besides the direct halogenation of 2-methylbenzonitrile, other synthetic strategies have been developed to produce this compound.

One notable alternative is the chloromethylation of benzonitrile (B105546) . This method introduces the chloromethyl group directly onto the benzene (B151609) ring of benzonitrile. The reaction typically employs formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride. The reaction temperature is usually maintained between 50°C and 100°C for several hours to achieve the desired product.

Another industrial production method involves the ammoxidation of 2-chlorotoluene (B165313) . This process reacts 2-chlorotoluene with ammonia (B1221849) and oxygen at high temperatures (around 400°C) over a catalyst, such as vanadium pentoxide on an alumina (B75360) support, to yield this compound.

Furthermore, a multi-step synthesis starting from o-chlorobenzonitrile has been described. smolecule.com This precursor can be synthesized through the cyanation of o-chlorobenzotrichloride. smolecule.com

Precursor Chemistry and Reactant Optimization

The choice and quality of precursors are paramount for the successful synthesis of this compound. The primary precursor, 2-methylbenzonitrile , must be of high purity to avoid side reactions.

Reactant optimization is crucial for maximizing yield and purity. Key parameters that are often optimized include:

Molar Ratios: The stoichiometry of the chlorinating agent to 2-methylbenzonitrile is carefully controlled to favor mono-chlorination.

Catalyst Selection: In methods like chloromethylation, the choice and concentration of the Lewis acid catalyst (e.g., zinc chloride) can significantly influence the reaction rate and selectivity.

Solvent: The choice of solvent is critical. For instance, in nucleophilic substitution reactions involving this compound, aprotic solvents like N,N-dimethylformamide (DMF) are often used. asianpubs.org Halogenated hydrocarbons such as dichloromethane (B109758) and toluene (B28343) are also common. google.com

Temperature and Time: Reaction temperature and duration are optimized to ensure complete conversion while minimizing byproduct formation. For example, some chlorination reactions are initiated at low temperatures (0°C) and then allowed to proceed at room temperature.

Table 1: Reactant Optimization in the Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride

Parameter Condition Outcome Reference
Base Anhydrous potassium carbonate Used to avoid hydrolysis of chloromethyl and cyano groups. asianpubs.org
Solvent N,N-dimethylformamide (DMF) Water-miscible aprotic solvent that facilitates the reaction and work-up. asianpubs.org
Temperature 110 °C Optimal temperature for the reaction to proceed to completion within 6 hours. asianpubs.org
Reactant Ratio Slight excess of 2-cyanobenzyl chloride and potassium carbonate Ensures complete reaction of the phenol. asianpubs.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. While specific green chemistry approaches for the synthesis of this compound are not extensively documented, the principles of green chemistry can be applied to its production.

One area of focus is the use of recyclable catalysts . For instance, the development of solid-supported catalysts or phase-transfer catalysts could simplify product purification and reduce waste. rsc.org

Another approach involves the use of ionic liquids . Ionic liquids can act as both solvents and catalysts, and they are often recyclable, which can lead to a more sustainable process. rsc.org A study on the synthesis of benzonitrile from benzaldehyde (B42025) using an ionic liquid demonstrated the potential for eliminating metal salt catalysts and simplifying the separation process. rsc.org While not directly applied to this compound, this methodology suggests a potential green route.

The optimization of reaction conditions to improve atom economy is also a key principle of green chemistry. asianpubs.org This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Table 2: Comparison of Synthetic Methods for Benzonitriles

Method Catalyst/Reagent Solvent Temperature (°C) Yield (%) Green Chemistry Aspects Reference
Ammoxidation of Toluene Vanadium Pentoxide/Alumina - ~400 High Industrial process with high throughput.
Chloromethylation of Benzonitrile Zinc Chloride - 50-100 - Established industrial method.
Reaction with Phenols Anhydrous Potassium Carbonate DMF 80-110 Good to Excellent Low cost of raw materials, mild conditions, easy work-up. asianpubs.org
Ionic Liquid Route (for Benzonitrile) Ionic Liquid Paraxylene/Ionic Liquid 120 100 Recyclable agent, no metal catalyst, simplified separation. rsc.org

Reactivity and Reaction Mechanisms of 2 Chloromethyl Benzonitrile

Nucleophilic Substitution Reactions of the Chloromethyl Group

The benzylic chloride in 2-(chloromethyl)benzonitrile is highly susceptible to nucleophilic attack. The presence of the electron-withdrawing cyano group in the ortho position is thought to favor an S\textsubscript{N}2 mechanism at the benzylic carbon. This allows for the facile introduction of a variety of nucleophiles. nih.gov

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted 2-cyanobenzylamines. This reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile, displacing the chloride ion. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

A common approach involves the S\textsubscript{N}2 alkylation of the amine with the chloromethyl group. openstax.org For instance, the reaction of 2-cyanobenzyl bromide, a close analog of this compound, with dimethylamine (B145610) leads to the formation of 2-[(dimethylamino)methyl]benzonitrile. chemicalbook.com The general scheme for this transformation is as follows:

Reaction of this compound with a secondary amine

Table 1: Synthesis of N-Substituted 2-Cyanobenzylamines

Amine Product Reaction Conditions Yield (%) Reference
Dimethylamine 2-[(Dimethylamino)methyl]benzonitrile Not specified (from 2-cyanobenzyl bromide) Not specified chemicalbook.com

Thiols and their conjugate bases, thiolates, are potent nucleophiles and react efficiently with this compound to form thioethers. cardiff.ac.uk The reaction follows an S\textsubscript{N}2 pathway, where the sulfur nucleophile attacks the benzylic carbon, displacing the chloride. cardiff.ac.uk Thiolates are particularly effective nucleophiles for this transformation. cardiff.ac.uk

An example of this reaction is the formation of 2-(methylthio)benzonitrile (B1630349) from the reaction of this compound with a methanethiolate (B1210775) source.

Reaction of this compound with a thiolate

Table 2: Synthesis of 2-((Alkylthio)methyl)benzonitriles

Sulfur Nucleophile Product Reaction Conditions Yield (%) Reference
Methanethiolate 2-(Methylthio)benzonitrile Not specified Not specified medcraveonline.com

The electrophilic nature of the chloromethyl group extends to reactions with other heteroatom nucleophiles, notably oxygen-based nucleophiles like alkoxides and phenoxides. The Williamson ether synthesis provides a classic route to form ethers from an organohalide and an alkoxide. researchgate.net This reaction proceeds via an S\textsubscript{N}2 mechanism. researchgate.net

A detailed study has been conducted on the reaction of this compound (referred to as 2-cyanobenzyl chloride) with a variety of substituted phenols in the presence of anhydrous potassium carbonate in DMF. This method provides good to excellent yields of the corresponding 2-aryloxymethylbenzonitriles. nih.gov The reaction is generally carried out at elevated temperatures, and the products can be isolated through simple work-up procedures. nih.gov

Reaction of this compound with a phenol

Table 3: Synthesis of 2-Aryloxymethylbenzonitriles from this compound and Various Phenols

Phenol Product Reaction Temperature (°C) Yield (%)
Phenol 2-Phenoxymethylbenzonitrile 110 99
2-Methylphenol 2-(2-Methylphenoxymethyl)benzonitrile 110 98
3-Methylphenol 2-(3-Methylphenoxymethyl)benzonitrile 110 99
4-Methylphenol 2-(4-Methylphenoxymethyl)benzonitrile 110 99
2,4-Dimethylphenol 2-(2,4-Dimethylphenoxymethyl)benzonitrile 110 99
4-Methoxyphenol 2-(4-Methoxyphenoxymethyl)benzonitrile 80 99
4-Chlorophenol 2-(4-Chlorophenoxymethyl)benzonitrile 110 98
4-Bromophenol 2-(4-Bromophenoxymethyl)benzonitrile 110 98
4-Iodophenol 2-(4-Iodophenoxymethyl)benzonitrile 110 98
2-Naphthol 2-(2-Naphthoxymethyl)benzonitrile 110 97
4-Phenylphenol 2-(4-Phenylphenoxymethyl)benzonitrile 110 98
4-Nitrophenol 2-(4-Nitrophenoxymethyl)benzonitrile 80 99
4-Cyanophenol 2-(4-Cyanophenoxymethyl)benzonitrile 110 98
4-Hydroxybenzoic acid 4-((2-Cyanobenzyl)oxy)benzoic acid 110 97

Data sourced from Xu & Zheng (2012). nih.gov

Transformations of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can be converted into other functionalities, such as primary amines through reduction or carboxylic acids via oxidation.

The reduction of nitriles is a common method for the synthesis of primary amines. openstax.org This transformation can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. openstax.orgbme.hu In the context of this compound, the selective reduction of the nitrile group to a primary amine, yielding 2-(aminomethyl)benzonitrile, is a key transformation. Care must be taken to choose a reducing agent that does not affect the chloromethyl group.

Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. bme.hu Various catalysts, including those based on palladium, platinum, and nickel, can be employed. bme.huthieme-connect.de The reaction typically involves the use of hydrogen gas, often under pressure. thieme-connect.de For instance, benzonitrile (B105546) can be hydrogenated to benzylamine (B48309) with high selectivity using supported metal catalysts. rsc.org While specific conditions for the selective reduction of the nitrile in this compound are not widely reported, methods developed for other benzonitriles can likely be adapted.

Chemical reducing agents can also be employed. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective in reducing a variety of aromatic nitriles to primary amines. organic-chemistry.org Such methods may offer selectivity for the nitrile group in the presence of the reactive chloromethyl functionality.

The chloromethyl group of this compound can be oxidized to a carboxylic acid, leading to the formation of 2-cyanobenzoic acid. This transformation is analogous to the oxidation of other benzylic halides and alkylbenzenes.

One common method for the oxidation of benzylic carbons is the use of potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com This powerful oxidizing agent can convert a benzylic methyl or chloromethyl group into a carboxylic acid. The reaction is typically carried out under basic or neutral conditions, followed by acidification.

Another approach involves the use of hydrogen peroxide with a suitable catalyst. For example, a patent describes the oxidation of 3-chloromethylbenzonitrile to 3-cyanobenzoic acid using 30% hydrogen peroxide in the presence of vanadyl sulfate (B86663) and sodium tungstate (B81510) as catalysts, along with a phase transfer catalyst. google.com This method, applied to the 3-isomer, suggests a viable route for the oxidation of this compound. The reaction proceeds by heating the mixture, and the product is isolated after distillation and recrystallization. google.com

Hydrolysis Pathways

The hydrolysis of this compound can proceed via two main pathways, targeting either the chloromethyl group or the nitrile group. The specific pathway and resulting products are dependent on the reaction conditions, such as pH and temperature.

Hydrolysis of the Nitrile Group: The cyano group (C≡N) can be hydrolyzed to a carboxylic acid or an amide. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., H₂SO₄, HCl) and water, the nitrile is first protonated, which activates the carbon atom for a nucleophilic attack by water. youtube.comrsc.org This process leads to the formation of an amide intermediate, which can then be further hydrolyzed to a carboxylic acid upon heating. youtube.com The mechanism involves an equilibrium N-protonation followed by a rate-limiting attack of water on the carbon atom. rsc.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. youtube.com This forms an intermediate that, after protonation (typically from water), yields an amide. youtube.com Similar to the acidic pathway, vigorous conditions such as prolonged heating can drive the further hydrolysis of the amide to a carboxylate salt, which upon acidic workup gives the carboxylic acid. youtube.comyoutube.com

Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to nucleophilic substitution by water, which can lead to the formation of 2-(hydroxymethyl)benzonitrile. This reaction is a typical hydrolysis of a benzylic halide. The mechanism can be either Sₙ1, proceeding through a relatively stable benzyl (B1604629) carbocation, or Sₙ2, involving a direct backside attack by water. The prevailing mechanism depends on factors like solvent polarity and the stability of the carbocation intermediate.

In some cases, the presence of halogen atoms on the benzonitrile ring can influence the reactivity of the cyano group. For instance, benzonitriles with halogen atoms at both the 2- and 6-positions have been noted to be less susceptible to hydrolysis compared to other benzonitrile compounds. google.com

Cascade and Cyclization Reactions Involving this compound Derivatives

The dual functionality of this compound and its derivatives makes them valuable precursors for cascade and cyclization reactions, enabling the efficient construction of complex heterocyclic systems.

Formation of Isoindolinones

Isoindolinones are significant structural motifs found in many bioactive compounds and functional materials. acs.org Derivatives of this compound, such as 2-acylbenzonitriles, serve as key starting materials for their synthesis through cascade reactions.

One notable method involves the reaction of 2-formylbenzonitriles with ((chloromethyl)sulfonyl)benzenes, promoted by a base like potassium carbonate (K₂CO₃). acs.org This process combines up to six elemental steps in a single pot, including:

Deprotonation of the pronucleophile.

Nucleophilic addition to the carbonyl group.

Ring closure via nucleophilic attack on the cyano group.

A Dimroth rearrangement of the resulting heterocycle.

β-elimination of HCl to form an unsaturated product. acs.org

This metal-free approach allows for the synthesis of (Z)-3-(sulfonyl-methylene)isoindolin-1-ones in excellent yields under mild conditions. acs.org

Table 1: Base Screening for the Cascade Reaction of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene
EntryBase (1 equiv)Temperature (°C)Time (h)Yield (%)
1K₂CO₃r.t.4841%
2KOtBur.t.2465%
3K₂CO₃504899%
4Et₃N5048n.r.
Data sourced from a 2021 study on base-promoted cascade reactions. acs.org
r.t. = room temperature; n.r. = no reaction.

Another approach involves an electrochemical tandem reaction between 2-formyl benzonitrile and various anilines to produce 3-N-aryl substituted isoindolinones. mdpi.com This method is initiated by a constant current electrolysis in a divided cell, using a catalytic amount of electricity. mdpi.com

Synthesis of Pyrrolopyrazines and Related Heterocycles

Pyrrolopyrazines are nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. researchgate.net These structures are built from fused pyrrole (B145914) and pyrazine (B50134) rings. researchgate.net

The synthesis of these heterocycles often involves multi-step sequences. For example, various new pyrazine-linked heterocycles, such as pyridine, thiazole, and pyrazole (B372694) derivatives, have been synthesized using 2-(2-cyanoacetamido)pyrazine as a key precursor. researchgate.net Another approach involves the cyclodimerization of acylethynylpyrroles, which can be synthesized via cross-coupling reactions, to form bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. researchgate.net

Intramolecular Cyclizations

The strategic positioning of reactive groups in derivatives of this compound facilitates intramolecular cyclization reactions. A notable example is the intramolecular exo-dig cyclization of anionic β-diketiminates that contain an N-benzonitrile moiety. This reaction leads to the formation of 4-amino-3-iminoquinoline derivative ligands. rsc.org The rate of this cyclization is influenced by the choice of alkali-metal cation and the reaction temperature, with theoretical studies supporting a first-order reaction rate. rsc.org

Other related intramolecular cyclizations have been developed for structurally similar compounds. For instance, a transition-metal-free intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine has been used to synthesize cinnolines. rsc.org This transformation proceeds through key intermediates like 2-nitrosobenzaldehyde. rsc.org

Cross-Coupling Reactions of this compound and its Analogs

Transition metal catalysis, particularly with palladium, is crucial for activating and functionalizing this compound and its analogs, enabling the formation of complex molecules through carbon-carbon bond formation.

Palladium-Catalyzed Cross-Coupling Processes

Palladium catalysts are highly efficient in mediating cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, which have become indispensable tools in modern organic synthesis. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com This reaction is noted for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. organic-chemistry.orgnih.gov

The catalytic cycle typically involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (e.g., a benzyl halide) to form a Pd(II) species. youtube.com

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium complex. youtube.com

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

This methodology has been successfully applied to the cross-coupling of benzyl halides with potassium aryltrifluoroborates, providing an effective route to methylene-linked biaryl systems, which are common structures in pharmaceuticals. nih.gov

Table 2: Suzuki-Miyaura Coupling of Benzyl Bromide with Various Potassium Aryltrifluoroborates
EntryAryltrifluoroborateProductYield (%)
1Potassium phenyltrifluoroborateDiphenylmethane87%
2Potassium (4-methoxyphenyl)trifluoroborate1-(4-Methoxybenzyl)benzene85%
3Potassium (4-(trifluoromethyl)phenyl)trifluoroborate1-(4-(Trifluoromethyl)benzyl)benzene81%
4Potassium (naphthalen-1-yl)trifluoroborate1-(Naphthalen-1-ylmethyl)benzene75%
Data adapted from a study on the palladium-catalyzed cross-coupling of potassium aryltrifluoroborates with benzylic halides. nih.gov

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While aryl and vinyl halides are the most common substrates, the reaction has been expanded to include other electrophiles. organic-chemistry.orgnih.gov The process is fundamental for creating C(sp²)-C(sp²) bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The reaction typically exhibits high trans selectivity. organic-chemistry.org Recent advancements have enabled Heck-type reactions with less reactive substrates like aryl chlorides by using specialized palladium/phosphine (B1218219) catalyst systems. illinois.edu

Other Metal-Mediated Coupling Strategies

While Suzuki, Heck, and Sonogashira couplings are staples in organic synthesis, other metal-mediated strategies offer alternative pathways for the functionalization of this compound. These methods often employ different organometallic reagents and catalysts, expanding the accessible chemical space.

Kumada Coupling: This nickel- or palladium-catalyzed cross-coupling reaction utilizes Grignard reagents (RMgX) as the organometallic partner. The reaction of this compound with various Grignard reagents, in the presence of a suitable catalyst, leads to the formation of 2-substituted benzonitriles. The catalytic cycle typically involves the oxidative addition of the chloromethyl group to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst and reaction conditions is crucial to prevent side reactions, such as homo-coupling of the Grignard reagent.

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are generally more tolerant of functional groups than their Grignard counterparts. This palladium- or nickel-catalyzed reaction allows for the coupling of this compound with a wide array of organozinc compounds, including those bearing sensitive functional groups. The mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination.

Stille Coupling: In the Stille coupling, organostannanes (R-SnR'3) are used as the coupling partners. This palladium-catalyzed reaction is known for its tolerance to a broad range of functional groups and the stability of the organotin reagents. The reaction of this compound with an organostannane proceeds via the typical cross-coupling catalytic cycle. A significant drawback of this method is the toxicity of the tin byproducts, which necessitates careful purification of the desired product.

Ullmann Coupling: The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for cross-coupling reactions. While less common for benzylic halides like this compound, variations of the Ullmann condensation can be employed to form C-O or C-N bonds. For instance, the reaction of this compound with phenols or amines in the presence of a copper catalyst can yield the corresponding ethers or amines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. While typically applied to aryl halides, modifications of the Buchwald-Hartwig amination can be used to couple this compound with a variety of primary and secondary amines. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Coupling Reaction Organometallic Reagent Catalyst Key Features
Kumada Grignard (RMgX) Ni or Pd High reactivity, sensitive to functional groups
Negishi Organozinc (RZnX) Ni or Pd Good functional group tolerance
Stille Organostannane (R-SnR'3) Pd Excellent functional group tolerance, toxic byproducts
Ullmann - Cu Primarily for C-O and C-N bond formation
Buchwald-Hartwig Amine Pd Specific for C-N bond formation

Radical Mechanisms and Photoinduced Transformations

Beyond two-electron processes, this compound can engage in reactions proceeding through radical intermediates, often initiated by light or radical initiators. These transformations provide unique pathways for bond formation.

The benzylic C-Cl bond in this compound is susceptible to homolytic cleavage under thermal or photochemical conditions to generate a 2-cyanobenzyl radical. This reactive intermediate can participate in a variety of radical reactions, including addition to alkenes and alkynes, and atom transfer radical addition (ATRA) processes. In ATRA, the 2-cyanobenzyl radical adds to an unsaturated bond, and the resulting radical is then trapped by a halogen atom transfer from another molecule of this compound, propagating a radical chain reaction.

Photoinduced transformations of this compound can also proceed via photoinduced electron transfer (PET). In the presence of a suitable photosensitizer and an electron donor or acceptor, an excited state of the sensitizer (B1316253) can either reduce or oxidize the this compound. Reduction can lead to the cleavage of the C-Cl bond to form the 2-cyanobenzyl radical, which can then undergo further reactions. Oxidation can generate a radical cation, opening up different reaction pathways. These photocatalytic methods often allow for reactions to occur under mild conditions with high levels of control.

Regioselectivity and Stereoselectivity in Reactions of this compound

The outcomes of reactions involving this compound are often governed by principles of regioselectivity and stereoselectivity, which determine the specific isomer of the product that is formed.

Regioselectivity: In reactions where multiple sites on a reaction partner are available for reaction with this compound, the regioselectivity is influenced by electronic and steric factors. For example, in the Friedel-Crafts alkylation of an aromatic compound with this compound, the position of substitution on the aromatic ring is directed by the existing substituents. Electron-donating groups typically direct the incoming 2-cyanobenzyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.

Reactant Reaction Type Major Product(s)
Toluene (B28343) Friedel-Crafts Alkylation ortho- and para-(2-cyanobenzyl)toluene
Nitrobenzene Friedel-Crafts Alkylation meta-(2-cyanobenzyl)nitrobenzene

Stereoselectivity: When the reaction of this compound creates a new stereocenter, the stereoselectivity of the reaction becomes important. For instance, in the alkylation of a prochiral enolate with this compound, the facial selectivity of the attack on the enolate determines the stereochemistry of the product. The use of chiral auxiliaries, catalysts, or reagents can induce high levels of stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over the other. While specific examples of highly stereoselective reactions involving this compound are not extensively documented in general literature, the principles of asymmetric synthesis are applicable. The development of such stereoselective methods is an active area of research, aiming to produce enantiomerically enriched compounds for applications in pharmaceuticals and materials science.

Applications of 2 Chloromethyl Benzonitrile in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The structural framework of 2-(chloromethyl)benzonitrile is a common feature in many biologically active compounds, making it a crucial intermediate in the pharmaceutical industry. chemimpex.compmarketresearch.com Its ability to readily react with nucleophiles facilitates the assembly of complex drug scaffolds. chemimpex.com

This compound and its derivatives are important precursors for synthesizing angiotensin II receptor antagonists, a class of drugs used to treat high blood pressure. A notable example is the synthesis of Valsartan. While various synthetic routes exist, a key step often involves the coupling of a substituted phenylboronic acid with a brominated benzonitrile (B105546) derivative. The biphenyl (B1667301) nitrile core structure is conceptually derived from precursors like this compound. beilstein-journals.orgresearchgate.net The synthesis of Valsartan highlights the importance of such intermediates in creating the core biphenyl structure essential for its therapeutic activity. researchgate.net

Table 1: Key Intermediates in a Representative Valsartan Synthesis Route
Intermediate NameRole in SynthesisReference
Aryl Bromide (e.g., Methyl 4-(bromomethyl)benzoate)Provides one half of the biphenyl backbone. Structurally related to chloromethyl benzonitrile derivatives. beilstein-journals.org
5-Phenyl-1-trityl-1H-tetrazoleProvides the tetrazole-bearing phenyl ring. beilstein-journals.org
Biphenyl Methoxycarbonyl IntermediateThe coupled product forming the core biphenyl structure of Valsartan. beilstein-journals.org
N-[(2'-Tetrazol-5-ylbiphenyl-4-yl)methyl]-(L)-valine methyl esterProduct after alkylation and introduction of the valine moiety. researchgate.net

Derivatives of chloromethyl benzonitrile are utilized in creating novel anti-inflammatory drugs. ontosight.aichemimpex.com Research has shown that compounds incorporating the benzonitrile structure can exhibit significant anti-inflammatory properties. For instance, a study on a related salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated its potential to inhibit the COX-2 enzyme, a key target in inflammation, more effectively than acetylsalicylic acid (ASA) in silico. nih.gov This suggests the therapeutic potential of this class of compounds. Furthermore, benzimidazole (B57391) derivatives synthesized using chloromethyl benzimidazoles have shown potent in vivo anti-inflammatory activity. rsc.org

This compound is a valuable precursor for various anticancer agents. ontosight.ai Its structure is incorporated into scaffolds that target key pathways in cancer cell proliferation. A significant application is in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which are known for their anticancer activity. mdpi.com In one study, 2-chloromethyl-4(3H)-quinazolinones, synthesized from anthranilic acids and chloroacetonitrile, served as crucial intermediates. These were then converted into novel 4-anilinoquinazoline derivatives that exhibited promising in vitro anticancer activity. mdpi.com Another synthetic strategy involves using 2-(chloromethyl)-1,3,4-oxadiazole (B1363541) derivatives to produce compounds with significant antitumor effects against various cancer cell lines, including HCT-116 and MCF-7. nih.gov

Table 2: Synthesis of 2-Chloromethyl-4(3H)-quinazolinone Intermediates for Anticancer Agents
EntryStarting Material (Substituted o-anthranilic acid)ProductYield (%)
1o-Anthranilic acid2-Chloromethyl-4(3H)-quinazolinone88
65-Bromo-anthranilic acid6-Bromo-2-chloromethyl-4(3H)-quinazolinone72
75-Chloro-anthranilic acid6-Chloro-2-chloromethyl-4(3H)-quinazolinone78
105-Nitro-anthranilic acid6-Nitro-2-chloromethyl-4(3H)-quinazolinone70
135-Methyl-anthranilic acid6-Methyl-2-chloromethyl-4(3H)-quinazolinone75
Data sourced from a study on the synthesis of novel anticancer agents. mdpi.com

The utility of this compound extends to a wide array of other molecules with potential biological activity. chemimpex.comsmolecule.com It is a key starting material for 2-aryloxymethylbenzonitriles, which are not only intermediates for pharmaceuticals like the antihistamine olopatadine (B1677272) but are also found in other pharmaceutically active compounds. asianpubs.org Furthermore, it is used in the synthesis of antimalarial agents. For example, new amodiaquine (B18356) analogs with antiplasmodial activity against P. falciparum strains have been synthesized using 4-(chloromethyl)benzonitrile (B47464) in nucleophilic substitution reactions. researchgate.net

Building Block for Agrochemicals

This compound is an important intermediate in the agrochemical sector for the production of pesticides, including herbicides and insecticides. ontosight.aidataintelo.com Its reactive nature allows for its incorporation into larger molecules designed to protect crops. chemimpex.comchemimpex.com For instance, 2-aryloxymethylbenzoic acids, which can be prepared from this compound via hydrolysis of the corresponding nitrile, are crucial intermediates for strobilurin fungicides like Kresoxim-methyl and Dimoxystrobin. asianpubs.org The compound's role as a precursor highlights its importance in developing effective crop protection agents. chemimpex.com

Synthesis of Diverse Heterocyclic Compounds

The dual reactivity of this compound makes it an excellent starting material for synthesizing a variety of heterocyclic compounds. The chloromethyl group facilitates cyclization reactions through nucleophilic substitution, while the nitrile group can also participate in ring formation.

One major application is the synthesis of 2-aryloxymethylbenzonitriles by reacting this compound with various substituted phenols. asianpubs.org This reaction, typically carried out using a base like potassium carbonate in DMF, proceeds in good to excellent yields and provides a convenient route to these valuable intermediates. asianpubs.org

Table 3: Synthesis of 2-Aryloxymethylbenzonitriles from this compound and Phenols
Phenol SubstituentProduct NameYield (%)
4-Chloro2-((4-Chlorophenoxy)methyl)benzonitrile95
4-Methyl2-((p-Tolyloxy)methyl)benzonitrile98
4-Methoxy2-((4-Methoxyphenoxy)methyl)benzonitrile96
4-Nitro2-((4-Nitrophenoxy)methyl)benzonitrile97
2-Methyl2-((o-Tolyloxy)methyl)benzonitrile95
Data adapted from Xu, L.-F., & Zheng, T.-C. (2012). asianpubs.org

Furthermore, this compound is used to synthesize nitrogen-containing heterocycles like benzimidazoles. nih.gov For example, reacting it with 2-phenyl benzimidazole in the presence of a base leads to N-alkylation, forming 4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile. nih.gov This intermediate can be further modified to create amidoxime-based derivatives with potential antimicrobial activity. nih.gov It is also employed in cascade reactions to synthesize isoindolin-1-ones, which are interesting scaffolds in medicinal chemistry. researchgate.net

Isoquinoline (B145761) Scaffold Construction

This compound is a valuable reagent in the construction of the isoquinoline scaffold, a core structure in many natural products and pharmacologically active compounds. One notable method involves the condensation reaction of this compound with substituted salicylonitriles. This reaction sequence, when followed by intramolecular cyclization using a strong base like potassium tert-butoxide, yields substituted 5-aminobenzofuro[3,2-c]isoquinolines. researchgate.net This approach provides a versatile route to these complex heterocyclic systems.

Another strategy for isoquinoline synthesis utilizes the reactivity of this compound in cascade reactions. For instance, its reaction with ((chloromethyl)sulfonyl)benzene derivatives can lead to the formation of 3-(sulfonyl-methylene)isoindolin-1-ones, which are related to the isoquinoline framework. researchgate.net

Furthermore, this compound can be used to synthesize thieno[3,2-c]isoquinoline (B8573100) derivatives. Alkylation of (2,2-dicyano-1-organylaminovinyl)thiolates with this compound, followed by treatment with potassium tert-butoxide, results in the formation of 5-amino-3-cyano-2-organylaminothieno[3,2-c]isoquinolines. researchgate.net Similarly, the synthesis of substituted 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines has been achieved through the alkylation of 3-cyanopyridine-2(1H)-thiones with this compound, followed by base-mediated cyclization. researchgate.netrcsi.science

Benzothiazole (B30560) Derivative Synthesis

While direct synthesis of benzothiazole derivatives using this compound as a primary building block is less commonly documented, its role as a precursor to intermediates for benzothiazole synthesis is relevant. The chloromethyl group can be readily converted to other functionalities that are then incorporated into the benzothiazole ring system.

For instance, this compound can be used in the synthesis of more complex molecules that may subsequently react to form benzothiazoles. The synthesis of benzo researchgate.netsmolecule.comthiazolo[2,3-c] smolecule.comCurrent time information in Bangalore, IN.triazole derivatives often starts from precursors that could be conceptually derived from functionalized benzonitriles. mdpi.comsemanticscholar.org General methods for benzothiazole synthesis often involve the condensation of 2-aminothiophenol (B119425) with various electrophiles, such as aldehydes or carboxylic acids. researchgate.netorganic-chemistry.org

Benzimidazole Derivative Functionalization

This compound is a key reagent for the functionalization of benzimidazole derivatives, primarily through N-alkylation reactions. The electrophilic chloromethyl group readily reacts with the nucleophilic nitrogen atoms of the benzimidazole ring. researchgate.netjbarbiomed.com This reaction allows for the introduction of a 2-cyanobenzyl group onto the benzimidazole core, a common strategy to create more complex and potentially biologically active molecules. rsc.orgnih.gov

For example, the reaction of 2-phenyl-1H-benzimidazole with 4-(chloromethyl)benzonitrile in the presence of a base like potassium carbonate leads to the N-alkylated product, 4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile. nih.gov This method has been employed in the synthesis of various substituted benzimidazole derivatives. scirp.org

Furthermore, this compound can be used to introduce a cyanobenzyl moiety which can then be further transformed. For instance, the nitrile group can be converted to an amidoxime, leading to benzimidazole derivatives with potential applications as antimicrobial agents. nih.gov The functionalization of the benzimidazole nucleus with moieties derived from this compound has been explored in the development of compounds with analgesic and anti-inflammatory activities. rsc.org

Triazole Derivative Chemistry

This compound serves as a valuable building block in the synthesis of various triazole derivatives. A common approach involves the conversion of the chloromethyl group to an azidomethyl group by reaction with sodium azide. The resulting 2-(azidomethyl)benzonitrile (B109202) can then participate in cycloaddition reactions, a cornerstone of triazole synthesis. rsc.org

One of the most prominent reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." In this reaction, the azidomethyl derivative of this compound reacts with a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole. This methodology is widely used due to its high efficiency and functional group tolerance. nih.govacs.org

Another application involves the alkylation of pre-formed triazole rings. For instance, 5-substituted-1,2,4-triazole-3-thiones can be alkylated with this compound at the sulfur atom to yield S-alkylated products. pensoft.netpensoft.net This reaction provides a straightforward method to introduce the 2-cyanobenzyl group onto the triazole scaffold, leading to compounds with potential biological activities. nih.gov

Other Nitrogen-Containing Heterocyclic Systems

The utility of this compound extends to the synthesis of various other nitrogen-containing heterocyclic systems beyond those previously mentioned. researchgate.netnih.gov Its reactive chloromethyl group makes it a versatile electrophile for constructing diverse molecular architectures.

One example is the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. While not a direct reaction, the principles of using functionalized benzonitriles in cyclization reactions are applicable. acs.org Additionally, this compound can be used to synthesize substituted pyrimidine (B1678525) derivatives. For instance, it can be used to alkylate thioxo-dihydropyrimidinones, leading to intermediates that can be further cyclized. amazonaws.com

The synthesis of complex fused heterocyclic systems can also be achieved. For example, the reaction of this compound with appropriate precursors can lead to the formation of benzofuro[3,2-c]isoquinoline derivatives. researchgate.net Furthermore, it has been used in the synthesis of benzonitrile/nicotinonitrile-based s-triazines. researchgate.net

Contributions to Novel Material Development and Tailored Properties

This compound and its isomers are emerging as important components in the development of novel materials with tailored properties, particularly in the field of electronics and material science. chemimpex.comsmolecule.com

Additives in Perovskite Solar Cells

In the realm of renewable energy, 4-(chloromethyl)benzonitrile, an isomer of the subject compound, has been investigated as a solution additive to enhance the performance and stability of inverted perovskite solar cells (PSCs). researchgate.net These solar cells are a promising photovoltaic technology, but their efficiency and longevity can be hampered by defects in the charge transporting layers (CTLs).

Research has shown that incorporating 4-(chloromethyl)benzonitrile into the fabrication of both the chemimpex.comchemimpex.com-phenyl-C61-butyric acid methyl ester (PCBM) and poly(triarylamine) (PTAA) CTLs can lead to significant improvements. The additive helps to improve the wettability of the PTAA layer and reduce the aggregation of PCBM particles. researchgate.net This leads to better interfacial contact between the perovskite layer and the CTLs, which in turn enhances charge extraction and reduces recombination losses.

The use of this additive has resulted in PSCs with power conversion efficiencies (PCEs) exceeding 20%. Furthermore, the stability of the devices is notably improved, with treated cells retaining a higher percentage of their initial efficiency after prolonged exposure to humidity. This strategy of using additives like 4-(chloromethyl)benzonitrile highlights a promising avenue for advancing the commercial viability of perovskite solar cell technology. scispace.comacs.orgdbcls.jp

Design of Compounds with Specific Functionalities

This compound is a versatile bifunctional molecule, featuring both a reactive chloromethyl group and a nitrile moiety on a benzene (B151609) ring. This unique structural arrangement makes it a valuable building block in advanced organic synthesis for the design of a wide array of compounds with specific, targeted functionalities. Its utility spans the creation of complex heterocyclic systems for pharmaceutical applications to the development of novel functional materials. The electrophilic nature of the benzylic chloride allows for facile nucleophilic substitution reactions, while the nitrile group can undergo various transformations or act as a key structural element influencing the electronic properties of the final molecule.

Synthesis of Bioactive Heterocycles

A primary application of this compound is in the construction of nitrogen-containing heterocyclic compounds, many of which are scaffolds for biologically active molecules. The strategic placement of the chloromethyl and nitrile groups facilitates intramolecular cyclization reactions, leading to the efficient synthesis of complex ring systems.

One notable class of compounds synthesized from this compound derivatives are isoindolinones. These structures are present in various natural products and have been identified as having promising therapeutic activities. acs.org For instance, in a cascade reaction, 2-acylbenzonitriles (which can be derived from this compound) react with ((chloromethyl)sulfonyl)benzenes to form 3,3-disubstituted isoindolin-1-ones. acs.org These reactions proceed under mild, base-promoted conditions without the need for metal catalysis, offering an efficient route to these complex structures. acs.org The resulting isoindolinones can serve as precursors to other important molecules, such as aristolactams. researchgate.net

Another significant application is in the synthesis of quinazolinone derivatives. A series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones were synthesized and evaluated for their potential as anticancer agents. researchgate.net These compounds were tested against various human cancer cell lines, with several derivatives showing potent cytotoxic activities, in some cases exceeding that of the established chemotherapy drug cisplatin. researchgate.net Molecular docking studies suggested that these compounds could act as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net

Furthermore, this compound has been employed in the synthesis of novel bi-functional ligands. In one study, it was reacted with 3-(2-pyridyl)pyrazole to produce 2-((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile (PPMB). jddtonline.info This molecule was designed to possess two distinct functional units: a chelating pyrazolyl-pyridine group and an environmentally sensitive nitrile group, and was investigated as a potential kinase inhibitor. jddtonline.infoacs.org

The following table summarizes representative examples of bioactive heterocycles synthesized using this compound or its close derivatives, highlighting the intended functionality of the resulting compounds.

Starting Material Derivative Reactant(s) Synthesized Compound Class Intended Functionality Reference
2-Acylbenzonitriles((Chloromethyl)sulfonyl)benzenesIsoindolin-1-onesBioactive scaffolds, Precursors to aristolactams acs.org
This compoundSubstituted anilines, Chloroacetyl chloride2-(Chloromethyl)-3-phenylquinazolin-4(3H)-onesAnticancer agents (EGFR inhibitors) researchgate.net
This compound3-(2-Pyridyl)pyrazole, NaOH2-((3-(Pyridin-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrileKinase inhibitors jddtonline.info
2-(Chloromethyl)phenyl derivativesVarious aminesIsoindolinone derivativesAkt inhibitors for cancer therapy google.com

Applications in Materials Science

Beyond pharmaceuticals, this compound serves as a building block for functional materials where its structural features impart desirable properties. The benzonitrile moiety can enhance thermal stability and introduce specific electronic characteristics, while the reactive chloromethyl group allows for its incorporation into larger molecular or polymeric structures. smolecule.com

An important application in this area is the synthesis of fluorescent whitening agents. smolecule.comruifuchemical.com These compounds are used extensively in the textile and paper industries to enhance the brightness of materials. This compound is a key intermediate in the production of certain stilbene-based fluorescent brighteners. ruifuchemical.com

The reactivity of this compound also lends itself to the creation of specialized polymers. Its incorporation into polymer chains can improve properties such as adhesion and durability, leading to the development of advanced coatings and adhesives with enhanced resistance to environmental degradation. Moreover, derivatives like (Z)-3-(sulfonyl-methylene)isoindolin-1-ones, synthesized from 2-formylbenzonitrile and ((chloromethyl)sulfonyl)benzenes, have been identified as useful luminogens, or light-emitting materials, indicating potential applications in optoelectronics. acs.orgresearchgate.net

The table below details examples of functional materials designed using this compound.

Starting Material Reaction Type Resulting Compound/Material Specific Functionality Reference
This compoundSynthesis of stilbene (B7821643) derivativesFluorescent whitening agentsOptical brightening of materials smolecule.comruifuchemical.com
This compoundPolymerization/FormulationSpecialty polymers for coatingsImproved adhesion and durability
2-FormylbenzonitrileCascade reaction with ((chloromethyl)sulfonyl)benzenes(Z)-3-(Sulfonyl-methylene)isoindolin-1-onesLuminogenic (light-emitting) materials acs.org

Catalytic Transformations Involving 2 Chloromethyl Benzonitrile

Transition Metal Catalysis in 2-(Chloromethyl)benzonitrile Reactions

Transition metal catalysts are pivotal in activating and functionalizing this compound, enabling the formation of complex molecular architectures. Various metals, including palladium, ruthenium, and copper, have been successfully employed to catalyze a range of reactions.

Palladium-Catalyzed Processes

Palladium catalysts are well-known for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium-catalyzed cross-coupling reactions are particularly significant. For instance, the Suzuki-Miyaura coupling of benzylic chlorides, such as this compound, with arylboronic acids provides an efficient route to diarylmethane derivatives. researchgate.net Research has shown that palladium chloride in a DMF aqueous solution can catalyze this reaction effectively without the need for an additional ligand. researchgate.net

Mechanistic studies on palladium-catalyzed Suzuki-Miyaura couplings have highlighted the influence of reaction conditions on the transmetalation step, which can proceed through different pathways. researchgate.net The use of phase transfer catalysts has been shown to significantly enhance the reaction rate. researchgate.net Furthermore, palladium complexes have been developed that can catalyze the coupling of various secondary benzylic bromides with arylboronic acids to produce 1,1-diarylalkanes with high selectivity and turnover numbers. researchgate.net

Palladium(II) salts are also known to activate alkenes for nucleophilic attack, leading to the formation of various heterocycles. gla.ac.uk While direct examples involving this compound in this specific context are less common, the general principle of palladium-catalyzed intramolecular oxypalladation followed by elimination is a well-established method for synthesizing oxygen-containing heterocycles. gla.ac.uk

Reaction Type Catalyst System Reactants Product Type Key Findings
Suzuki-Miyaura CouplingPdCl2 in DMF/H2OThis compound, Arylboronic acidDiarylmethaneEfficient, ligand-free method for C-C bond formation. researchgate.net
Suzuki-Miyaura CouplingPalladium complexesSecondary benzylic bromides, Arylboronic acids1,1-DiarylalkanesHigh selectivity and turnover numbers achieved. researchgate.net
Wacker-type CyclizationPd(II) saltsAlkenes with tethered nucleophilesOxygen-containing heterocyclesGeneral method for heterocycle synthesis. gla.ac.uk

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have emerged as powerful tools for a variety of organic transformations, including C-H activation and cycloaddition reactions. While specific examples detailing the direct use of this compound in ruthenium-catalyzed reactions are not extensively documented in the provided context, the broader applications of ruthenium catalysis are relevant. For instance, ruthenium-catalyzed C-H benzylation under photoredox conditions offers a mild route to diarylmethane compounds. nih.gov This method demonstrates broad functional group tolerance, suggesting its potential applicability to substrates like this compound. nih.gov

Ruthenium complexes have also been investigated as catalysts for the hydration of nitriles to amides. researchgate.net Arene-ruthenium(II) complexes have shown potential in this transformation, although conversions with benzonitrile (B105546) as a model substrate were modest. researchgate.net Furthermore, ruthenium catalysts are effective in azide-alkyne cycloaddition reactions, affording 1,5-disubstituted 1,2,3-triazoles, which complements the copper-catalyzed reaction that yields the 1,4-isomer. acs.org

Reaction Type Catalyst System General Reactants General Product Type Potential Relevance to this compound
C-H BenzylationRuthenium under photoredox conditionsArenes, Benzylating agentsDiarylmethanesMild conditions and broad scope could be applicable. nih.gov
Nitrile HydrationArene-ruthenium(II) complexesNitrilesAmidesPotential for selective transformation of the nitrile group. researchgate.net
Azide-Alkyne CycloadditionCp*RuCl-based complexesAzides, Alkynes1,5-Disubstituted 1,2,3-triazolesOffers regioselective synthesis of triazoles. acs.org

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and versatile alternative for various organic transformations. Copper-catalyzed reactions involving this compound or related structures often focus on the formation of carbon-heteroatom and carbon-carbon bonds. For example, copper-catalyzed synthesis of α-thiophenyl carbonyl compounds can proceed through S-S bond cleavage and C-C bond activation. core.ac.uk

Reaction Type Catalyst System Reactants Product Type Key Findings
C-S Bond FormationCuSO4·5H2O/LigandBenzyl (B1604629) chloride, Na2S2O3·5H2OBenzylthiolsBiomolecule-compatible conditions for sulfide (B99878) synthesis. rsc.org
Indole SynthesisCuSO4Toluene (B28343) derivatives, NitrilesN-H IndolesProceeds via an anion-radical redox relay mechanism. d-nb.info
CyclizationCopper saltsN-(2-iodoaryl)enaminones3-AroylindolesTolerates a variety of functional groups. core.ac.uk

Exploration of Other Metal Catalysts

While palladium, ruthenium, and copper are the most prominently featured catalysts, other transition metals also play a role in transformations that could be relevant to this compound. The general field of transition metal catalysis is vast, with many metals capable of facilitating cross-coupling, C-H activation, and cyclization reactions. The principles established with the aforementioned metals often extend to others, with variations in reactivity, selectivity, and substrate scope.

Organocatalysis in this compound Reactivity

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal catalysis. While direct organocatalytic reactions involving this compound were not extensively detailed in the provided search results, related transformations highlight the potential of this field. For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles with pronucleophiles can lead to the synthesis of various isoindolin-1-ones under mild, metal-free conditions. researchgate.net

Photochemical organocatalytic methods have also been developed for the borylation of alkyl chlorides, which could be applicable to the chloromethyl group of this compound. tdx.cat This approach demonstrates the power of combining photochemistry with organocatalysis to achieve novel transformations.

Biocatalysis and Enzymatic Transformations for Nitrile Group Modification

Biocatalysis offers a green and highly selective alternative for chemical synthesis. Enzymes, particularly nitrilases, are highly effective in the transformation of nitrile groups. The enzymatic hydrolysis of nitriles to carboxylic acids or amides occurs under mild aqueous conditions, offering a significant advantage over harsh chemical hydrolysis methods. scribd.com

Nitrilase enzymes from organisms like Rhodococcus rhodochrous can catalyze the hydrolysis of the nitrile group in compounds like 2-(cyanomethyl)benzonitrile (B1581571) to form carboxylic acids. This biotransformation is a key step in developing environmentally friendly chemical processes. The selectivity of these enzymes can be remarkable, allowing for the modification of one functional group while leaving others intact. While direct enzymatic modification of this compound itself is not detailed, the principles of enzymatic nitrile hydrolysis are directly applicable.

Enzyme Type Transformation Substrate Type Product Type Key Advantages
NitrilaseNitrile HydrolysisAromatic and aliphatic nitrilesCarboxylic acids or amidesHigh selectivity, mild reaction conditions, environmentally friendly. scribd.com

Catalyst Design and Optimization for Specific Synthetic Transformations

The effective synthesis and subsequent transformation of this compound rely heavily on the rational design and meticulous optimization of catalytic systems. Research efforts have focused on enhancing yield, selectivity, and reaction efficiency for various transformations involving this key intermediate.

A significant area of catalyst design involves the chlorination of the methyl group of 2-cyanotoluene to produce this compound. Silver-based catalysts have been systematically screened for this C(sp3)–H chlorination reaction. Initial studies revealed that simple silver salts were largely ineffective. However, combining a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf) with a bidentate ligand, such as 1,10-phenanthroline (B135089) (phen), led to a significant improvement in catalytic activity. The resulting catalyst, Ag(phen)2OTf, was identified as the most effective among those tested. amazonaws.com Optimization of the reaction conditions was crucial; for instance, the amount of catalyst could be lowered to as little as 0.2 mol% without a substantial drop in yield. amazonaws.com Solvent screening indicated that acetonitrile (B52724) (MeCN) was a superior solvent, likely due to its ability to dissolve the catalyst complex effectively. amazonaws.com

Another critical transformation is the synthesis of precursors to this compound, such as 2-chlorobenzonitrile (B47944), via ammoxidation of 2-chlorotoluene (B165313). For this process, vanadium pentoxide supported on alumina (B75360) (V2O5/Al2O3) has proven to be an effective catalyst. rsc.org The design of this catalyst involves wet impregnation to disperse the V2O5 onto the Al2O3 support. Characterization studies have shown that the addition of V2O5 leads to the formation of interactive species like aluminum vanadate (B1173111) (AlVO4) and highly dispersed isolated and polymeric tetrahedral vanadia species. rsc.org The catalyst's performance is highly dependent on the vanadia content, with a 10 wt% V2O5/Al2O3 catalyst demonstrating the best selectivity for 2-chlorobenzonitrile. rsc.org

Lewis acids, particularly zinc chloride (ZnCl₂), are pivotal in the chloromethylation of benzonitrile precursors. ZnCl₂'s effectiveness stems from its Lewis acidity, which activates formaldehyde (B43269) and helps stabilize reaction intermediates. Optimization of these reactions often involves controlling the temperature to minimize polymerization and other side reactions, thereby enhancing the purity of the desired product.

For transformations of this compound, such as its conversion to 4-cyanobenzaldehyde, an inorganic-ligand supported zinc catalyst has been developed. rsc.org This catalyst, a polyoxometalate (POM), can be recycled and reused for multiple catalytic cycles. Optimization of this aerobic oxidation reaction involved adjusting the temperature, with 60°C being the optimal condition for a 12-hour reaction. rsc.org

The following table summarizes the optimization of various catalytic transformations involving this compound and its precursors.

Table 1: Catalyst Design and Optimization for Transformations Involving this compound

Transformation Catalyst System Key Design/Optimization Parameters Outcome
C(sp³)–H Chlorination of 2-Cyanotoluene Ag(phen)₂OTf Catalyst loading (as low as 0.2 mol%); Solvent (Acetonitrile) Formation of this compound. amazonaws.com
Ammoxidation of 2-Chlorotoluene V₂O₅/Al₂O₃ Vanadia content (10 wt% optimal); Formation of isolated tetrahedral vanadia species High selectivity for 2-chlorobenzonitrile. rsc.org
Chloromethylation of Benzonitrile Precursors Zinc Chloride (ZnCl₂) Lewis acidity of the catalyst; Low-temperature control Enhanced purity and reduced side products.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is fundamental to improving catalyst design and reaction outcomes. For transformations involving this compound, several mechanistic aspects have been elucidated.

In the Lewis acid-catalyzed chloromethylation reactions to form related compounds, such as 4,4'-(chloromethylene)-bis-benzonitrile, the mechanism proceeds through the in situ generation of a chloromethyl cation ([ClCH₂]⁺). smolecule.com This highly electrophilic species is formed from formaldehyde and hydrogen chloride under the influence of a Lewis acid catalyst like zinc chloride. The chloromethyl cation then undergoes an electrophilic aromatic substitution reaction on the benzonitrile precursor. smolecule.com This mechanism highlights the crucial role of the catalyst in generating the key reactive intermediate.

The catalytic cycle for the ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile using V₂O₅/Al₂O₃ catalysts is believed to involve specific vanadia species. The high selectivity observed with the optimized catalyst is attributed to the presence of isolated surface and polymeric tetrahedral vanadia species, along with aluminum vanadate. rsc.org These species are thought to facilitate the complex sequence of oxidation and amination steps required to convert the methyl group of 2-chlorotoluene into a nitrile group in the presence of ammonia (B1221849) and oxygen.

For the silver-catalyzed C(sp³)–H chlorination to produce this compound, the reaction mechanism is more complex. While detailed cycle schematics are still a subject of investigation, the screening process provided insights. The failure of copper(I) and iron(II) salts, which are known catalysts for Fenton-type reactions, suggests that the mechanism does not follow a classic Fenton-like pathway. amazonaws.com The necessity of the bidentate phenanthroline ligand in conjunction with the silver salt points to the formation of a specific coordination complex, Ag(phen)₂, as the active catalytic species. amazonaws.com This complex is believed to mediate the selective chlorination of the benzylic C-H bond. However, challenges within the catalytic cycle, such as the formation of ketone byproducts and dichlorination, indicate that the catalyst can also promote over-oxidation or multiple chlorinations under certain conditions. amazonaws.com

In palladium-catalyzed reactions, which are common for derivatives of this compound, the design of the catalyst can be finely tuned. For instance, in the spirocyclization of 3-[2-(chloromethyl)aryl]-γ-lactams, a reaction involving a structure closely related to this compound, the use of bis-phosphine mono-oxide palladium pre-catalysts has been rationally designed to achieve high efficiency at very low catalyst loadings (as low as 0.3 mol%). acs.org The mechanistic cycle in such palladium-catalyzed cross-coupling reactions typically involves steps like oxidative addition, migratory insertion, and reductive elimination, with the specific ligand environment around the palladium center dictating the efficiency and selectivity of each step.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Cyanotoluene
Silver trifluoromethanesulfonate (AgOTf)
1,10-Phenanthroline (phen)
Acetonitrile (MeCN)
2-Chlorobenzonitrile
2-Chlorotoluene
Vanadium pentoxide (V₂O₅)
Alumina (Al₂O₃)
Aluminum vanadate (AlVO₄)
Zinc chloride (ZnCl₂)
Formaldehyde
4-Cyanobenzaldehyde
4,4'-(Chloromethylene)-bis-benzonitrile
Hydrogen chloride
Copper(I) salts
Iron(II) salts
3-[2-(Chloromethyl)aryl]-γ-lactams
Ammonia

Advanced Characterization and Computational Studies of 2 Chloromethyl Benzonitrile

Spectroscopic Techniques for Elucidating Reaction Pathways and Product Characterization

A variety of spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 2-(chloromethyl)benzonitrile and for monitoring its chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, is fundamental for confirming the molecular structure, particularly for verifying the presence and connectivity of the chloromethyl (–CH₂Cl) and nitrile (–CN) functional groups. Infrared (IR) spectroscopy further corroborates the structure by identifying characteristic vibrational frequencies of these functional groups. semanticscholar.orgnih.gov For instance, the nitrile group exhibits a sharp absorption band in the IR spectrum. semanticscholar.org

In the context of reaction monitoring, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are crucial. These methods are used to track the progress of reactions involving this compound, identify intermediates, and determine the purity of the final products. For example, in the synthesis of nitrile derivatives from primary halides, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are employed to monitor the reaction's progress. rsc.org

Detailed spectral data from ¹H NMR and ¹³C NMR are vital for characterizing products derived from this compound. For instance, in the synthesis of 4-{2-(chloromethyl)phenylmethyl}benzonitrile, the ¹H NMR spectrum shows specific signals for the methylene (B1212753) protons and the newly formed hydroxyl proton, while the ¹³C NMR spectrum confirms the presence of all carbon atoms in their expected chemical environments. semanticscholar.org

TechniqueApplicationKey Findings
¹H NMR Structural elucidation of derivativesConfirms the presence of specific proton environments, such as the methylene protons in the chloromethyl group. semanticscholar.org
¹³C NMR Structural confirmationVerifies the carbon skeleton and the presence of functional groups like the nitrile and chloromethyl groups. semanticscholar.org
IR Spectroscopy Functional group identificationDetects characteristic vibrational frequencies, such as the C≡N stretch of the nitrile group. semanticscholar.org
GC-MS & HPLC Purity assessment and reaction monitoringQuantifies the purity of this compound and its products, and follows the course of chemical reactions.

Crystallographic Analysis of this compound and its Derivatives

A study on 4-(chloromethyl)benzonitrile (B47464) revealed an orthorhombic crystal system with the space group Pnma. dntb.gov.uaresearchgate.netresearchgate.net The analysis highlighted the planarity of the benzene (B151609) ring and the bond lengths and angles of the chloromethyl and nitrile substituents. researchgate.net A noteworthy finding was the C-Cl bond length of 1.8199(13) Å, which is slightly longer than in some analogous compounds. researchgate.net The crystal packing is stabilized by weak intermolecular interactions, including a C–H···N hydrogen bond and C–H···π interactions. researchgate.net Specifically, a C–H···π interaction occurs between the methylene group and an adjacent benzene ring. researchgate.net Additionally, a π···π stacking interaction is observed between the nitrile group's π-system and neighboring benzene rings. researchgate.net

The crystallographic analysis of derivatives, such as those formed in cascade reactions, confirms the structures of complex products. For example, the structure of a (Z)-isomer of a 3-methylene-isoindolinone derivative, synthesized from a reaction involving a related benzonitrile (B105546), was confirmed by single-crystal X-ray analysis. researchgate.net These studies are crucial for unambiguously determining the stereochemistry and connectivity of atoms in new compounds derived from this compound.

CompoundCrystal SystemSpace GroupKey Structural Features
4-(Chloromethyl)benzonitrileOrthorhombicPnmaC-Cl bond length of 1.8199(13) Å; stabilized by C–H···N, C–H···π, and π···π interactions. dntb.gov.uaresearchgate.netresearchgate.net
(Z)-3-methylene-isoindolinone derivative--Structure and stereochemistry confirmed by single-crystal X-ray analysis. researchgate.net

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of organic molecules like this compound. acs.org These computational methods provide insights that complement experimental findings.

Elucidation of Reaction Mechanisms

DFT calculations are frequently used to map out the potential energy surfaces of reactions, identifying transition states and intermediates to elucidate detailed reaction pathways. acs.org For instance, in cascade reactions involving ortho-carbonyl-substituted benzonitriles, DFT calculations have been employed to confirm the proposed reaction mechanism. researchgate.net These studies can help to distinguish between different possible pathways, such as a Darzens pathway versus a Ramstrom-type mechanism, by comparing the calculated activation energies. researchgate.net

In the study of cycloaddition reactions, DFT calculations at various levels of theory (e.g., B3LYP/6-31G(d), M06/6-311G(d,p)) are used to investigate the regio- and stereoselectivity of the process. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of activation energies help to explain the observed product distributions. researchgate.netjddtonline.info These calculations can also predict whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net

Prediction of Reactivity and Selectivity Profiles

Computational models can predict the reactivity of different sites within a molecule and the selectivity of a reaction. The electrophilic nature of the chloromethyl group in this compound makes it susceptible to nucleophilic attack. smolecule.com Computational modeling can quantify this reactivity and compare it to other benzonitrile derivatives. For example, it can help explain why harsher conditions might be needed for nucleophilic substitution with the chloro derivative compared to its bromo or iodo analogs due to the lower leaving-group ability of chloride.

DFT calculations can also be used to understand the origins of selectivity in metal-catalyzed reactions. acs.org By modeling the catalytic cycle, researchers can identify the factors that control regioselectivity and stereoselectivity. acs.org This predictive power is invaluable for designing more efficient and selective synthetic methods.

Conformational Analysis and Intermolecular Interactions

Conformational analysis through computational methods helps to identify the most stable three-dimensional arrangements of a molecule. For this compound, this would involve determining the preferred orientation of the chloromethyl group relative to the benzonitrile ring.

DFT can also be used to study and quantify the non-covalent interactions that govern the supramolecular assembly of molecules in the condensed phase. These interactions include hydrogen bonds, π-π stacking, and C-H···π interactions, which are crucial for understanding crystal packing and the properties of materials. researchgate.net For example, in the crystal structure of 4-(chloromethyl)benzonitrile, DFT calculations can complement experimental X-ray data by providing energies for the observed intermolecular interactions.

Analytical Method Development for Research Purity and Reaction Monitoring

The development of robust analytical methods is essential for ensuring the purity of this compound and for monitoring the progress of reactions in which it is a reactant or intermediate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques used for this purpose. synzeal.com

For purity assessment, a common HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at a specific wavelength, such as 254 nm. Such methods can separate this compound from starting materials, byproducts, and other impurities, allowing for accurate quantification of its purity. chemimpex.com Suppliers of this compound often provide certificates of analysis with purity determined by HPLC or GC. chemimpex.comscbt.comdongaochem-metal.com

During a chemical synthesis, these analytical techniques are invaluable for reaction monitoring. By taking small aliquots from the reaction mixture at different time points and analyzing them by GC or TLC, chemists can track the consumption of starting materials and the formation of products. rsc.org This information is critical for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of side products.

Analytical MethodColumn/Stationary PhaseMobile Phase/Carrier GasDetectionApplication
HPLC C18Acetonitrile/Water (70:30)UV (254 nm)Purity assessment.
GC HP-5 (30 m x 0.320 mm)Nitrogen-Reaction monitoring for synthesis of nitriles. rsc.org
TLC Silica (B1680970) gel 60 F254-UV light, iodoplatinate, or KMnO₄Reaction monitoring. rsc.org

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile and thermally stable compounds like this compound. The methodologies for its analysis often focus on achieving efficient separation from impurities and related compounds. Research, particularly in the context of pharmaceutical analysis, has led to the development of specific and sensitive GC methods.

A notable application of GC is in the determination of related substances in the synthesis of pharmaceuticals. For instance, a simple and reliable gas chromatographic method was developed and validated for the determination of 2-(4′-chloromethyl phenyl) benzonitrile, a structurally similar compound. researchgate.net This method utilizes a flame ionization detector (FID), which is common for organic analyte detection. researchgate.net The chromatographic separations are typically achieved on a capillary column, such as one coated with 100% dimethyl polysiloxane, which is a non-polar stationary phase suitable for a wide range of analytes. researchgate.net

The performance of such methods is rigorously evaluated through validation parameters including specificity, precision, sensitivity (limit of detection and quantification), linearity, and accuracy. researchgate.net For a related compound, the limit of detection (LOD) and limit of quantification (LOQ) were established as 0.10 μg mL⁻¹ and 0.32 μg mL⁻¹, respectively, demonstrating high sensitivity. researchgate.net The extraction of the analyte is typically performed using a suitable organic solvent like dichloromethane (B109758). researchgate.net

The operational parameters of the GC system are critical for achieving the desired separation. A representative GC method for a related nitrile compound involved a specific temperature program to ensure the effective elution and separation of the analyte from other components in the mixture. rsc.org

Table 1: GC Method Parameters for Analysis of a Related Benzonitrile Derivative

Parameter Value
Instrument Agilent Technologies 7820A GC system rsc.org
Column DB-1, 30 m length x 0.53 mm i.d., 3 µm particle diameter researchgate.net
Stationary Phase 100% Dimethyl Polysiloxane researchgate.net
Carrier Gas Helium researchgate.net
Injector Temperature 250 °C rsc.org
Detector Flame Ionization Detector (FID) researchgate.net
Detector Temperature 270 °C researchgate.net
Temperature Program Initial temperature of 150°C held for 5 min, then ramped to 230°C at 10°C/min, and held for 15 min. researchgate.net
Injection Volume 2 µL researchgate.net
Split Ratio 1:1 researchgate.net

| Diluent | Dichloromethane researchgate.net |

Note: The parameters in this table are based on a study of 2-(4′-Chloromethyl phenyl) benzonitrile, a closely related compound, and provide a strong reference for the analysis of this compound. researchgate.net

Other Chromatographic Techniques for Compound Analysis

Besides gas chromatography, other chromatographic techniques are instrumental in the analysis and purification of this compound and its derivatives. These methods are often employed to handle compounds with different polarities and volatilities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of a wide range of compounds. For benzonitrile derivatives, reverse-phase HPLC (RP-HPLC) is a common approach. A method for the analysis of the related compound 4-(Chloromethyl)benzonitrile utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com HPLC is also mentioned as a suitable technique for assessing the purity of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining their purity. For the analysis of nitriles synthesized from primary halides, TLC is carried out on silica gel plates (SiO2). rsc.org The visualization of the separated spots is typically achieved using UV light or by staining with reagents like potassium permanganate (B83412) (KMnO4). rsc.org

Table 2: Overview of Other Chromatographic Techniques

Technique Stationary Phase Mobile Phase/Eluent Detection Application
HPLC Newcrom R1 (Reverse Phase) sielc.com Acetonitrile, Water, Phosphoric Acid sielc.com UV Detector Purity assessment, Quantitative analysis

| TLC | Silica Gel 60 F254 rsc.org | Varies (depends on analyte polarity) | UV Light, KMnO4 stain rsc.org | Reaction monitoring, Purity check |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(4′-Chloromethyl phenyl) benzonitrile
Dichloromethane
Acetonitrile
Phosphoric Acid
Formic Acid

Emerging Research Directions and Future Perspectives for 2 Chloromethyl Benzonitrile

Development of Novel Synthetic Methodologies and Reactivity Modes

The primary synthetic route to 2-(chloromethyl)benzonitrile involves the direct chlorination of 2-methylbenzonitrile's methyl group using reagents like N-Chlorosuccinimide (NCS). An alternative method is the chloromethylation of benzonitrile (B105546), which directly introduces the chloromethyl group onto the benzene (B151609) ring. However, emerging research is focused on developing more efficient and selective catalytic systems.

Transition metal catalysis, particularly with palladium, is significant for activating and functionalizing this compound to form complex molecules under mild conditions. The future in this area lies in the rational design of catalysts to improve yield, selectivity, and efficiency. Research is also exploring new reactivity modes beyond standard nucleophilic substitution at the chloromethyl group and transformations of the nitrile. This includes leveraging the electronic interplay between the two functional groups to control regioselectivity in aromatic substitutions or to design novel cycloaddition pathways.

Table 1: Comparison of Synthetic Methodologies for this compound

Methodology Reagents Key Features Research Direction
Benzylic Halogenation 2-Methylbenzonitrile, N-Chlorosuccinimide (NCS) Primary industrial route; radical initiation. Development of more selective and safer halogenating agents.
Chloromethylation Benzonitrile, Formaldehyde (B43269), HCl, ZnCl₂ Direct introduction of the chloromethyl group. Use of less corrosive and recyclable Lewis acid catalysts.

| Transition Metal Catalysis | this compound, various coupling partners, Pd/Ru/Cu catalysts | Formation of C-C and C-heteroatom bonds. | Design of highly active catalysts for novel bond formations. |

Integration of the Chemical Compound into Complex Molecular Architectures

The dual functionality of this compound makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the pharmaceutical sector. chemimpex.com The electrophilic chloromethyl group readily participates in nucleophilic substitution reactions, allowing the attachment of the 2-cyanobenzyl group to various molecular scaffolds. Simultaneously, the versatile nitrile group can be converted into amines, amides, or carboxylic acids.

This compound is a key precursor for:

Heterocyclic Compounds: It is used to create isoindolin-1-ones, a core structure in many bioactive molecules.

Anticancer Agents: Derivatives have been synthesized that show potent cytotoxic activities, with molecular docking studies suggesting they may inhibit the epidermal growth factor receptor (EGFR).

Anti-inflammatory Drugs: Its derivatives are utilized in the development of new anti-inflammatory medications.

Angiotensin II Receptor Antagonists: The structural framework is crucial for synthesizing this class of drugs for treating high blood pressure.

Bi-functional Ligands: It has been used to synthesize molecules with distinct functional units for applications such as kinase inhibition.

Future work will likely involve its use in the total synthesis of complex natural products and in combinatorial chemistry to generate large libraries of novel compounds for high-throughput screening.

Exploration of its Potential in Advanced Materials Science

While extensively used in pharmaceuticals, the application of this compound in materials science is an emerging field. chemimpex.com The rigid benzonitrile unit can impart thermal stability and specific electronic properties to materials, while the reactive chloromethyl group allows for its incorporation into polymeric structures.

Current and potential applications include:

Fluorescent Whitening Agents: It serves as a precursor for synthesizing certain types of fluorescent dyes. guidechem.com

Polymer Science: The chloromethyl group can be used to initiate polymerization or to functionalize existing polymers, creating materials with tailored properties. Its isomer, 4-chloromethyl styrene, is used in the synthesis of copolymers, indicating a potential pathway for this compound derivatives.

Organic Electronics: The related compound 4-(chloromethyl)benzonitrile (B47464) has been used as an additive to improve the performance of charge transport layers in perovskite solar cells. This suggests that the 2-isomer could be explored for similar applications in modifying interfaces in organic electronic devices.

Future research will focus on designing and synthesizing novel monomers and polymers derived from this compound for applications in areas like organic light-emitting diodes (OLEDs), specialty polymers with high thermal resistance, and functional coatings.

Computational Chemistry for De Novo Design and Optimization of this compound-Based Systems

Computational chemistry provides powerful tools for accelerating the discovery and optimization of molecules derived from this compound. In silico techniques can predict molecular properties, model reaction mechanisms, and guide the design of new compounds with desired functionalities, saving significant time and resources. nih.govpeerscientist.com

Key computational approaches include:

Molecular Docking: This has been used to study how derivatives of this compound bind to biological targets like EGFR, helping to explain their anticancer activity and enabling the design of more potent inhibitors.

Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure and reactivity of this compound. researchgate.net These studies can elucidate reaction mechanisms, predict the sites most susceptible to nucleophilic or electrophilic attack, and calculate global reactivity descriptors like chemical hardness and electrophilicity. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity or material properties. This allows for the virtual screening and prioritization of candidate molecules for synthesis.

Future efforts will likely involve the use of machine learning and artificial intelligence to analyze large datasets and predict the properties of novel this compound-based systems, enabling the de novo design of drugs and materials with optimized performance.

Sustainable and Environmentally Benign Chemical Transformations

Applying the principles of green chemistry to the synthesis and use of this compound is a critical area of future research. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Emerging sustainable approaches include:

Recyclable Catalysts: The development of solid-supported or phase-transfer catalysts for the synthesis of this compound could simplify product purification and reduce solvent waste.

Ionic Liquids: These compounds can serve as both recyclable solvents and catalysts, potentially eliminating the need for traditional metal salt catalysts and simplifying separation processes. researchgate.net Studies on the green synthesis of benzonitrile using ionic liquids demonstrate the potential for this approach. researchgate.netrsc.orgnih.gov

Improved Atom Economy: Optimizing reaction conditions to ensure that a maximum amount of the starting materials is incorporated into the final product is a core principle of green chemistry.

Environmentally Benign Solvents: Exploring the use of water as a solvent for reactions involving this compound derivatives could offer significant environmental benefits due to its non-toxic and non-flammable nature. ijsr.in

Future research will focus on designing integrated, sustainable processes for the entire lifecycle of this compound, from its synthesis using renewable feedstocks to its application in reactions that minimize environmental impact.

Q & A

Q. What are the common synthetic routes for 2-(chloromethyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves bromination of o-cyanotoluene to yield 2-(bromomethyl)benzonitrile, followed by conversion to a triphenylphosphonium salt. This intermediate undergoes a Wittig reaction with aldehydes (e.g., 4-methylbenzaldehyde) to produce styryl derivatives. Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to minimize isomer formation, as trans/cis ratios (e.g., 40:60 in styryl derivatives) can vary significantly .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the chloromethyl (-CH₂Cl) and nitrile (-CN) groups. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to assess purity, as commercial sources like Sigma-Aldrich often omit analytical data .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Due to its toxicity and potential for skin/eye irritation, researchers must use gloves, goggles, and fume hoods. Refer to Safety Data Sheets (SDS) for specific guidelines. Avoid inhalation and ensure proper waste disposal, as the compound’s chloromethyl group may release hazardous byproducts during hydrolysis or decomposition .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other benzonitrile derivatives?

  • Methodological Answer : The chloromethyl group acts as a reactive electrophilic site, enabling nucleophilic substitution (e.g., with amines or thiols) to form secondary intermediates. Compared to bromo or iodo analogs, the chloro derivative requires harsher conditions (e.g., polar aprotic solvents like DMF and elevated temperatures) due to lower leaving-group ability. Computational modeling (e.g., DFT) can predict activation energies for substitution pathways .

Q. What strategies can be employed to resolve contradictions in isomer ratios observed during Wittig reactions involving this compound derivatives?

  • Methodological Answer : Isomer ratios (e.g., trans/cis in styryl derivatives) depend on steric and electronic factors. To mitigate variability, use bulky phosphonium salts or additives like LiCl to stabilize intermediates. Chromatographic separation (e.g., flash chromatography) or crystallographic analysis may be required to isolate pure isomers. Kinetic vs. thermodynamic control should be evaluated via temperature-dependent studies .

Q. How can this compound be utilized as a precursor in the synthesis of complex heterocyclic compounds relevant to medicinal chemistry?

  • Methodological Answer : The chloromethyl group facilitates cyclization reactions. For example, it can serve as a building block for triazole or thiadiazine derivatives via [3+2] cycloadditions or coupling with hydrazines. In one application, derivatives of this compound were used to synthesize antifungal agents (e.g., B.1.43 in European patents) by introducing triazole moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.